

Initial Pharmacokinetics of HIV-1 Integrase Inhibitor Dolutegravir: A Technical Guide

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Compound of Interest

Compound Name: HIV-1 inhibitor-70

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This technical whitepaper provides an in-depth overview of the initial pharmacokinetic profile of Dolutegravir, a second-generation integrase strand transfer inhibitor (INSTI). The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by detailed experimental methodologies and pathway visualizations.

Pharmacokinetic Profile

Dolutegravir exhibits a favorable pharmacokinetic profile that supports once-daily dosing without a pharmacokinetic booster.[1] It is characterized by rapid oral absorption, low apparent clearance, and a terminal half-life of approximately 13 to 15 hours.[1][2] The pharmacokinetic variability is notably low compared to other integrase inhibitors.[2]

The following tables summarize key pharmacokinetic parameters of Dolutegravir in healthy and HIV-infected adult subjects.

Table 1: Single-Dose Pharmacokinetics of [^{14}C]Dolutegravir (20 mg, oral suspension) in Healthy Male Subjects[1]

Parameter	Mean Value (Range or \pm SD)	Units
Plasma Dolutegravir		
Tmax	0.5 (0.5 - 1.0)	h
Cmax	1.09 (0.83 - 1.48)	$\mu\text{g/mL}$
AUC $_{\infty}$	23.1 (18.1 - 32.7)	$\mu\text{g}\cdot\text{h/mL}$
$t_{1/2}$	15.6 (12.8 - 20.3)	h
Plasma Total Radioactivity		
Tmax	0.5 (0.5 - 2.0)	h
Cmax	1.34 (1.03 - 1.83)	$\mu\text{g eq/mL}$
AUC $_{\infty}$	31.0 (24.7 - 42.1)	$\mu\text{g eq}\cdot\text{h/mL}$

| $t_{1/2}$ | 15.7 (13.5 - 20.4) | h |

Table 2: Population Pharmacokinetic Estimates in HIV-Infected, Treatment-Naïve Adults[3][4]

Parameter	Population Estimate	Units
Apparent Clearance (CL/F)	0.901	L/h
Apparent Volume of Distribution (V/F)	17.4	L
Absorption Rate Constant (k_a)	2.24	h^{-1}

| Absorption Lag Time (t_{lag}) | 0.263 | h |

Pharmacokinetic studies in animal models are crucial for initial characterization.

Table 3: Pharmacokinetic Parameters of Dolutegravir in Preclinical Species[5][6]

Species	Dose & Route	CL (mL/min/kg)	Vd (L/kg)	t _{1/2} (h)	Bioavailability (%)
Rat	IV	0.23	0.1	~6	N/A
Rat	Oral (solution)	N/A	N/A	~6	75.6
Monkey	IV	2.12	0.28	~6	N/A

| Monkey | Oral (solution) | N/A | N/A | ~6 | 87.0 |

Absorption and Distribution

Dolutegravir is rapidly absorbed following oral administration, with a median time to maximum concentration (T_{max}) of 0.5 to 2 hours.[2] Food can modestly increase absorption and decreases inter-subject variability.[2]

Distribution studies show that Dolutegravir is highly bound (>99%) to plasma proteins, primarily albumin and alpha 1-acid glycoprotein.[2][5] Following administration of radiolabeled Dolutegravir in rats, radioactivity was distributed to most tissues, though tissue-to-blood ratios were low, likely due to the high plasma protein binding.[5][6] Minimal association of Dolutegravir or its metabolites with blood cells has been observed.[1]

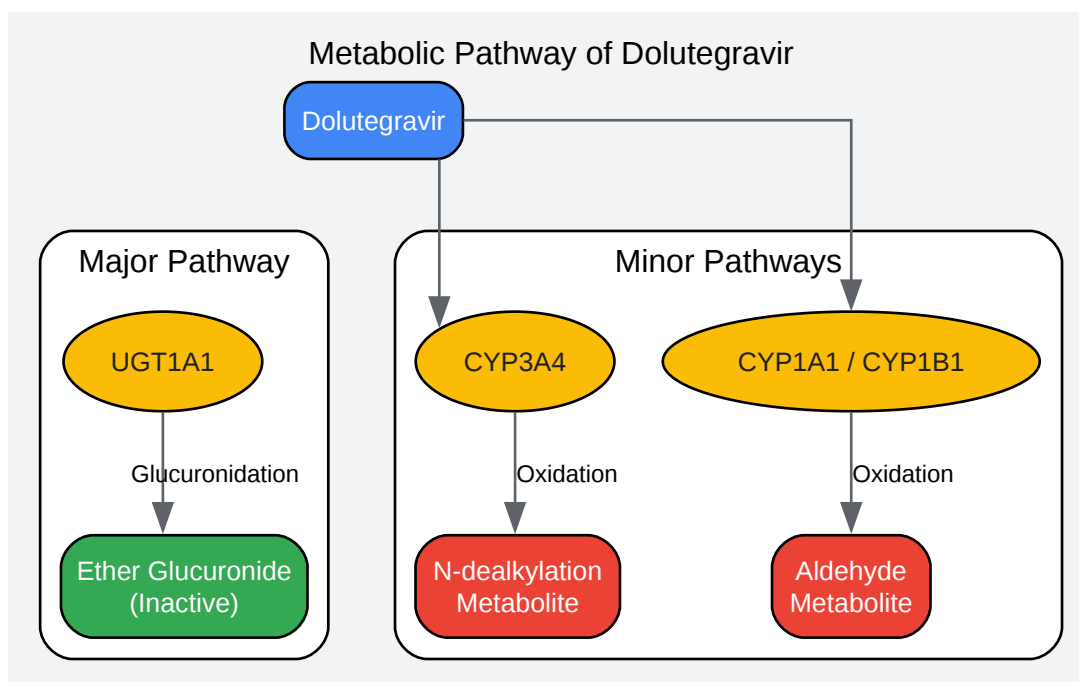
Metabolism

Dolutegravir is extensively metabolized, with unchanged drug being the predominant component circulating in plasma.[1] The primary metabolic pathway is glucuronidation mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1).[1][7] Minor contributions to its metabolism come from cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][7] More recent studies have also identified CYP1A1 and CYP1B1 as enzymes involved in producing certain metabolites, which may be induced by factors like cigarette smoking.[8][9]

Table 4: Major Metabolites and Excretion Routes of Dolutegravir in Humans[1][10]

Metabolite/Component	Formation Pathway	% of Administered Dose	Excretion Route
Unchanged Dolutegravir	-	51.7 (feces), <1 (urine)	Feces, Urine
Ether Glucuronide (M3)	UGT1A1	18.9	Urine
Oxidative Metabolites (M1, M2)	CYP3A4	7.9	Feces, Urine

| Oxidative Defluorination/GSH | - | 1.8 | Feces |



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Primary metabolic pathways of Dolutegravir.

Excretion

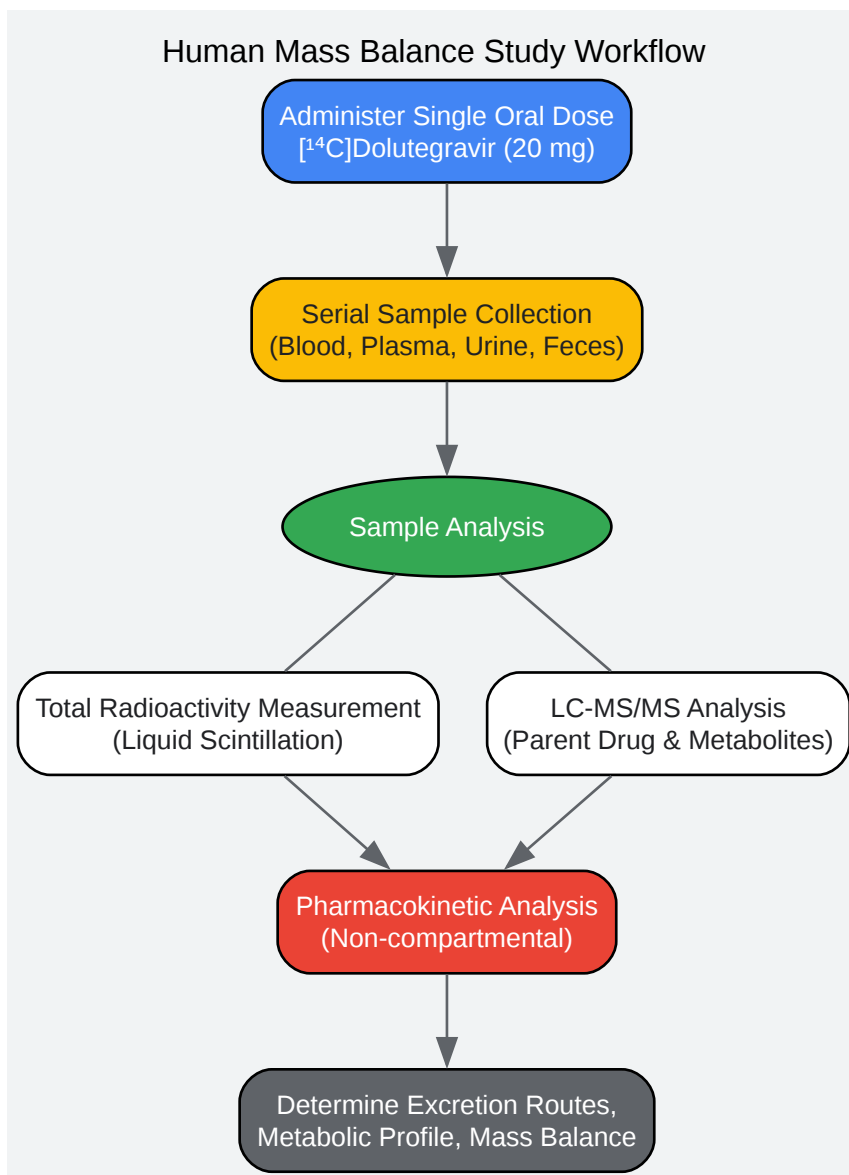
The primary route of elimination for Dolutegravir and its metabolites is through fecal excretion. [1] In a human mass balance study, a mean of 64.0% of the administered radioactive dose was recovered in feces, while 31.6% was recovered in urine.[1][10] The fecal portion consists of

both unabsorbed drug and metabolites eliminated via biliary secretion.^[1] The main component in urine is the inactive ether glucuronide metabolite.^[1]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies.

- Objective: To determine the routes of metabolism and excretion of Dolutegravir in humans.
- Study Population: Healthy male subjects.
- Methodology:
 - A single oral dose of 20 mg (80 µCi) of [¹⁴C]Dolutegravir was administered as a suspension.^[1]
 - Serial blood, plasma, urine, and fecal samples were collected at predefined intervals (e.g., up to 216 hours post-dose).^[1]
 - Total radioactivity in all matrices was measured using liquid scintillation counting.
 - Plasma samples were analyzed for concentrations of unchanged Dolutegravir using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
 - Metabolite profiling in plasma, urine, and feces was conducted using LC-MS/MS to identify and quantify biotransformation products.^[1]
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis. The total recovery of radioactivity was calculated as the sum of radioactivity recovered in urine and feces.^[1]



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Workflow for the human radiolabeled mass balance study.

- Objective: To identify the primary enzymes responsible for Dolutegravir metabolism.
- Methodology:
 - Recombinant Human CYPs/UGTs: Dolutegravir (e.g., 5 or 30 μ M) was incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP1A1, 1A2, 1B1, 2C9, 2D6, 3A4, etc.) or UGT enzymes (e.g., UGT1A1, 1A3, 1A9) in a buffer system (e.g., PBS, pH 7.4).^{[7][8]}

- Cofactors: The reaction was initiated by adding an appropriate cofactor, such as NADPH for CYP enzymes or UDPGA for UGT enzymes.[8]
- Incubation: The mixture was incubated at 37°C for a specified time.
- Reaction Quenching: The reaction was stopped by adding a solvent like acetonitrile.
- Analysis: The formation of metabolites was monitored and quantified using UPLC-QTOFMS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry).[8]
- Data Analysis: The rate of metabolite formation by each specific enzyme was calculated to determine the relative contribution of each pathway to the overall metabolism.
- Objective: To characterize the pharmacokinetic profile (absorption, bioavailability, clearance) in a preclinical species.
- Study Population: Male Sprague-Dawley or Wistar rats.[5][11]
- Methodology:
 - Dosing: Animals were divided into groups. One group received an intravenous (IV) dose (e.g., via tail vein) to determine clearance and volume of distribution. Another group received an oral dose (e.g., via gavage) to assess absorption and bioavailability.[5]
 - Blood Sampling: Serial blood samples were collected from the tail vein or other appropriate site at multiple time points post-dose.
 - Plasma Preparation: Blood was centrifuged to separate plasma, which was stored frozen until analysis.
 - Bioanalysis: Plasma concentrations of Dolutegravir were determined using a validated LC-MS/MS method.
- Data Analysis: Pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$, CL, V_d) were calculated using specialized software (e.g., WinNonlin) with non-compartmental or compartmental models. Bioavailability (F) was calculated as $(AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral})$. [5]

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